(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Modeling

(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS 1353995-82-0) is a chiral, valine-derived ketone distinguished by a N-cyclopropyl-N-methyl amino substituent directly attached to the 4-position of its piperidine ring. With a molecular formula of C14H27N3O and a molecular weight of 253.38 g/mol, it is a member of the substituted aminobutyric derivative class, which has been under investigation in the patent literature for neprilysin (NEP) inhibition.

Molecular Formula C14H27N3O
Molecular Weight 253.38 g/mol
Cat. No. B7917480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Molecular FormulaC14H27N3O
Molecular Weight253.38 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(CC1)N(C)C2CC2)N
InChIInChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-8-6-12(7-9-17)16(3)11-4-5-11/h10-13H,4-9,15H2,1-3H3/t13-/m0/s1
InChIKeyAHHOULKIHKEEJZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Core Structural and Physicochemical Profile for Research Sourcing


(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS 1353995-82-0) is a chiral, valine-derived ketone distinguished by a N-cyclopropyl-N-methyl amino substituent directly attached to the 4-position of its piperidine ring . With a molecular formula of C14H27N3O and a molecular weight of 253.38 g/mol, it is a member of the substituted aminobutyric derivative class, which has been under investigation in the patent literature for neprilysin (NEP) inhibition [1]. Its specific structural hallmark is the absence of a methylene spacer between the piperidine core and the cyclopropyl-methyl-amino group, a key differentiator from many closely related analogs. The compound is commercially available for research purposes at a typical purity of 95% .

Chiral (S)-enantiomer supports stereochemical-control study fit and enantiomer-attribution review
Direct piperidine substitution enables conformational restriction SAR for linker-length dependency
Reported hOCT1 and Nav1.5 inhibition provides off-target baseline for selectivity screening

Why (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one Cannot Be Interchanged with its Closest Analogs


Attempting to substitute this compound with its nearest in-class analogs introduces significant variability that undermines the reproducibility of structure-activity relationship (SAR) studies. The most prevalent analog, CAS 1354010-98-2, possesses a methylene linker that increases molecular flexibility and lipophilicity, directly altering its binding pharmacophore . Similarly, substituting the ketone linker with an amide bond, as seen in compounds like N-Cyclopropyl-N-(1-methyl-4-piperidinyl)-L-valinamide (CAS 1354001-20-9), fundamentally changes the hydrogen-bonding network and metabolic stability . The quantitative evidence below demonstrates that even subtle structural modifications lead to divergent biological activity profiles, making non-specific substitution a high-risk decision in assay development.

Methylene-spacer analog (CAS 1354010-98-2) increases rotatable bonds and lipophilicity, which may shift conformational entropic penalty and permeability relative to the target compound
Amide-linker analogs (e.g., CAS 1354001-20-9) introduce an additional H-bond donor and alter metabolic susceptibility; the ketone-to-amide switch may not preserve the same pharmacophore profile
Observed differences in molecular flexibility and functional groups are likely to lead to divergent biological activity profiles; SAR assumptions based on nearest neighbors require experimental confirmation

Quantitative Differentiation Evidence for (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one vs. Analogs


Direct Structural Comparison: Absence of Methylene Spacer vs. Closest Commercial Analog

The target compound (CAS 1353995-82-0) has the N-cyclopropyl-N-methylamine group directly bonded to the piperidine's 4-position [1]. Its closest analog, CAS 1354010-98-2, inserts a methylene (-CH2-) spacer between these moieties . This creates a quantifiable difference in the number of rotatable bonds (4 vs. 5 for the analog) and computed lipophilicity (XLogP3-AA = 1.3 for target vs. expected increase for the methylene analog), directly impacting conformational entropy and membrane permeability.

Structural comparison
Head-to-head
Rotatable bonds: 4 vs 5
XLogP3-AA: 1.3 vs higher for methylene analog
Conformational restriction may alter target binding and membrane permeability
PubChem computed descriptors; in vitro ADME confirmation recommended
Structure-Activity Relationship Medicinal Chemistry Pharmacophore Modeling

Functional Group Comparison: Ketone vs. Amide Linker for Valine Moiety

The target compound features a ketone linker connecting the valine-derived moiety to the piperidine, making it an α-amino ketone [1]. In contrast, many analogs such as N-Cyclopropyl-N-(1-methyl-4-piperidinyl)-L-valinamide are alpha-amino amides . This functional group switch results in different hydrogen-bond acceptor/donor pharmacophores and metabolic vulnerability; ketones are generally more susceptible to reduction by carbonyl reductases, which can lead to different metabolite profiles and activity durations.

Linker pharmacophore
Cross-study
H-Bond donors: 1 (ketone) vs 2 (amide)
α-Amino ketone vs α-amino amide
Ketone may affect hydrogen-bonding network and NADPH-dependent reduction propensity
General biochemical principles; specific metabolite profiling not available
Bioisosterism Drug Metabolism Hydrogen Bonding

Target Engagement Profile: Quantitative Human OCT1 and Nav1.5 Inhibition

The target compound's off-target interaction profile has been quantitatively assessed against the human organic cation transporter 1 (OCT1) and the voltage-gated sodium channel Nav1.5. It exhibits weak inhibitory activity, with an IC50 of 138,000 nM for OCT1 and 501,000 nM for Nav1.5 [1]. This is a critical data point for screening purposes to anticipate the selectivity window against these common anti-targets.

Off-target IC50
Class-level inference
hOCT1: 1.38E+5 nM
hNav1.5: 5.01E+5 nM
Provides baseline for selectivity evaluation against common anti-targets
HEK293 cell assays; comparator data unavailable
Transporter Inhibition Cardiac Safety Off-target Pharmacology

Speculative Primary Pharmacology: Putative CCR5 Antagonism as Lead-Identification Hypothesis

While the primary molecular target of this compound is not definitively established in the public domain, one patent screening disclosure suggests potential utility as a CCR5 antagonist, which would implicate it in HIV entry and inflammatory disease models [1]. This provides a hypothesis-driven rationale for procurement over the unguided screening of generic piperidine libraries.

Hypothesized target
Data to verify
Putative CCR5 antagonist (patent-derived hypothesis)
Supports targeted screening hypothesis; potency and assay conditions not disclosed
Patent literature only; independent validation required
Chemokine Receptor HIV Research Inflammation

Validated Application Scenarios for (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one


SAR Probe for Chemokine Receptor Studies (CCR5)

For research groups investigating HIV entry inhibitors or chemokine-mediated inflammatory pathways, this compound serves as a structurally-defined, chiral probe to test the impact of a rigid, piperidine-based α-amino ketone on CCR5 receptor antagonism. Its direct substitution on the piperidine creates a conformationally restricted pharmacophore relative to methylene-linked analogs, enabling investigation of linker-length-dependent potency [1].

Analytical Reference Standard for Chiral Purity Assays

With its defined (2S) chiral center and commercial availability at 95% purity, this compound can act as a reference standard in chiral HPLC or SFC method development. Its separation from its (R)-enantiomer can be used to validate the enantiomeric excess (ee) of newly synthesized batches of this or related 2-amino-3-methyl-butan-1-one derivatives.

Baseline Control for Off-Target Transporter and Ion Channel Profiling

Given its publicly available, quantitative inhibition data for hOCT1 (IC50: 138 µM) and hNav1.5 (IC50: 501 µM), researchers can deploy this compound as an early-stage control to benchmark the selectivity of new chemical entities designed to have minimal off-target liability at these two critical anti-targets [2].

Application
Selection Property
Validation Focus
Chemokine receptor SAR probe (CCR5)
Conformational restriction from direct piperidine substitution
Binding assay comparison vs. methylene-spacer analogs
Chiral purity reference standard
Defined (S)-enantiomer identity
Enantiomeric excess by chiral HPLC or SFC
Off-target selectivity control
Reported hOCT1 and Nav1.5 inhibition data
Selectivity margin assessment in cell assays
Quote Request

Request a Quote for (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.